3-Fluoro-2-(pyrrolidin-1-YL)pyridine

描述

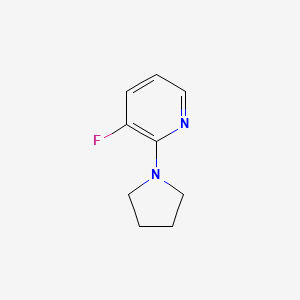

Structure

2D Structure

属性

IUPAC Name |

3-fluoro-2-pyrrolidin-1-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FN2/c10-8-4-3-5-11-9(8)12-6-1-2-7-12/h3-5H,1-2,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLXRRBDRRRZNHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C=CC=N2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90674810 | |

| Record name | 3-Fluoro-2-(pyrrolidin-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1133115-40-8 | |

| Record name | 3-Fluoro-2-(1-pyrrolidinyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1133115-40-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-2-(pyrrolidin-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Direct Nucleophilic Substitution on Pyridine Derivatives

Method Overview:

This approach involves the substitution of a suitable leaving group on a pyridine ring with a pyrrolidin-1-yl moiety. Typically, 3-fluoro-2-chloropyridine or 3-fluoro-2-triflate pyridine serves as the precursor, which undergoes nucleophilic displacement with pyrrolidine.

- Starting material: 3-fluoro-2-chloropyridine or 3-fluoro-2-triflate pyridine.

- Nucleophile: Pyrrolidine (pyrrolidin-1-yl source).

- Conditions: Reflux in polar aprotic solvents such as acetonitrile or dichloromethane, often with bases like potassium carbonate or triethylamine to facilitate substitution.

Research Findings:

A typical example involves reacting 3-fluoro-2-chloropyridine with excess pyrrolidine under reflux conditions, yielding the target compound with moderate to high efficiency. The triflate derivative offers better leaving group ability, thus improving reaction rates and yields.

Note: The triflate route generally offers superior yields and reaction rates due to its enhanced leaving group ability.

Cyclization of Precursors for Pyrrolidine Incorporation

Method Overview:

An alternative involves constructing the pyrrolidine ring via cyclization of suitably functionalized pyridine derivatives. This method is advantageous when aiming for regioselectivity and structural diversity.

- Synthesis begins with 2-hydroxypyridine derivatives, which are converted into chlorides or triflates.

- These intermediates undergo nucleophilic substitution with aminoalkyl groups, followed by intramolecular cyclization under basic or thermal conditions.

- Final cyclization often employs conditions such as heating with bases (e.g., potassium tert-butoxide) or using transition metal catalysis.

Research Findings:

A recent study demonstrated the successful cyclization of 2-hydroxy-3-fluoropyridine derivatives to form the pyrrolidine ring, with yields ranging from 60–85%. The key step involves transforming the hydroxyl group into a good leaving group, followed by nucleophilic attack leading to ring closure.

| Entry | Starting Material | Cyclization Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | 2-hydroxy-3-fluoropyridine | Heating with potassium tert-butoxide | 70–85 |

Multi-Step Functionalization via Cross-Coupling and Reduction

Method Overview:

This approach involves initial functionalization of the pyridine ring with fluorine and other substituents, followed by coupling with pyrrolidine units through palladium-catalyzed cross-coupling reactions.

- Synthesis begins with 3-fluoro-2-bromopyridine or 3-fluoro-2-iodopyridine.

- Cross-coupling reactions with pyrrolidine derivatives are performed using Pd catalysts, such as Pd(PPh₃)₄, in the presence of bases like sodium carbonate.

- Subsequent reduction or deprotection steps furnish the final compound.

Research Findings:

This method allows for high regioselectivity and functional group tolerance, with yields often exceeding 70%. It is particularly useful for creating diversified analogs for structure-activity relationship studies.

| Entry | Starting Material | Coupling Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | 3-fluoro-2-bromopyridine | Pd(PPh₃)₄ | 75–85 |

Summary of Key Preparation Data

Additional Considerations and Research Insights

Reaction Conditions:

Most methods favor mild to moderate temperatures (room temperature to reflux) and polar aprotic solvents like acetonitrile, dichloromethane, or DMF.Functional Group Compatibility:

The presence of fluorine on the pyridine ring enhances electrophilicity, facilitating substitution reactions. Protecting groups may be necessary when multiple reactive sites are present.Purification Techniques:

Typical purification involves column chromatography, recrystallization, or preparative HPLC, depending on the purity requirements.Safety and Environmental Aspects: Use of hazardous reagents such as triflic anhydride or palladium catalysts necessitates appropriate safety measures and waste management protocols.

化学反应分析

Types of Reactions

3-Fluoro-2-(pyrrolidin-1-yl)pyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the pyridine or pyrrolidine rings.

Substitution: The fluorine atom or the pyrrolidinyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Various nucleophiles or electrophiles can be employed depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce partially or fully reduced pyridine or pyrrolidine derivatives .

科学研究应用

Medicinal Chemistry

3-Fluoro-2-(pyrrolidin-1-yl)pyridine is being explored as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological disorders. Its structure allows for modifications that can enhance pharmacological properties, making it a valuable precursor in drug development .

Case Study: Histamine H3 Receptor Antagonists

Research has indicated that derivatives of this compound may act as antagonists at the histamine H3 receptor, which is implicated in various conditions such as obesity, cognitive disorders, and neurodegenerative diseases. The modulation of this receptor can influence neurotransmitter release and has therapeutic potential for treating disorders like ADHD and Alzheimer's disease .

Biological Research

The compound serves as a probe in biological studies to investigate enzyme activities and biological pathways. Its ability to interact with specific molecular targets makes it useful in understanding complex biological systems .

Materials Science

In materials science, this compound is being investigated for its potential use in organic electronic materials, such as organic light-emitting diodes (OLEDs). The fluorine atom in its structure can enhance electronic properties, making it suitable for applications in advanced materials.

Organic Synthesis

This compound acts as an important intermediate in organic synthesis, allowing chemists to create more complex molecules through various chemical reactions such as oxidation, reduction, and substitution .

作用机制

The mechanism of action of 3-Fluoro-2-(pyrrolidin-1-yl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

相似化合物的比较

Comparison with Structurally Similar Compounds

Halogen-Substituted Pyridines with Pyrrolidinyl Groups

Table 1: Key Halogenated Analogs

Key Observations :

Functionalized Pyridines with Pyrrolidinyl Groups

Table 2: Functional Group Variations

Key Observations :

Heterocycle-Modified Analogs

Table 3: Heterocycle Replacements

生物活性

3-Fluoro-2-(pyrrolidin-1-YL)pyridine is a pyridine derivative with significant biological activity, particularly in pharmacological contexts. This compound has garnered attention for its potential therapeutic applications, including its role as a ligand for various biological targets. Understanding its biological activity is crucial for developing new treatments, especially in pain management and neurological disorders.

- Chemical Formula : C9H11FN2

- Molecular Weight : 166.2 g/mol

- CAS Number : 1133115-40-8

This compound interacts with specific receptors and enzymes in the body, influencing various biological pathways. The compound's activity is primarily attributed to its ability to modulate ion channels, particularly T-type calcium channels, which are involved in neuronal excitability and pain signaling.

Antinociceptive Effects

Research indicates that this compound exhibits significant antinociceptive (pain-relieving) properties. In vivo studies have demonstrated its efficacy in reducing pain responses in animal models, particularly those involving neuropathic pain.

- Case Study : In a study using the Chronic Constriction Injury (CCI) model of neuropathic pain, the compound showed a dose-dependent reduction in mechanical allodynia and thermal hyperalgesia, achieving maximum effects at doses of 10 mg/kg .

Interaction with TRPV1 Receptors

The compound has been evaluated for its antagonistic effects on the transient receptor potential vanilloid 1 (TRPV1) receptor, which plays a critical role in pain sensation.

- Findings : Docking studies revealed that this compound interacts with key residues in the TRPV1 binding site, suggesting a mechanism of action that involves blocking capsaicin-induced activation. The compound demonstrated an inhibition constant () of approximately 0.1 nM, indicating potent antagonistic activity .

Biochemical Interactions

The compound's interactions extend to various biochemical pathways:

- Cytochrome P450 Enzymes : It has been shown to interact with cytochrome P450 enzymes, influencing drug metabolism and potentially affecting the pharmacokinetics of co-administered drugs.

- Cell Signaling Pathways : Analysis reveals modulation of the MAPK/ERK signaling pathway, crucial for cell proliferation and differentiation. This modulation could have implications for cancer therapies where cell growth regulation is vital .

Antimicrobial Activity

Preliminary studies suggest that derivatives of pyridine compounds, including this compound, exhibit antimicrobial properties.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 mg/mL |

| Escherichia coli | 0.0039 - 0.025 mg/mL |

| Candida albicans | MIC values ranging from 16.69 to 78.23 µM |

These findings highlight the potential of this compound as a lead structure for developing new antimicrobial agents .

常见问题

Q. What are the recommended synthetic routes for 3-fluoro-2-(pyrrolidin-1-yl)pyridine, and how can reaction conditions be optimized?

The synthesis of this compound typically involves palladium-catalyzed coupling reactions or nucleophilic substitution. Key steps include:

- Coupling reactions : Use Suzuki-Miyaura cross-coupling with boronic acids to introduce the pyrrolidine moiety. Catalyst systems like Pd(PPh₃)₄ in THF at 80°C yield efficient coupling .

- Fluorination : Electrophilic fluorinating agents (e.g., Selectfluor®) or halogen exchange (Halex reaction) with KF in DMF at 120°C can introduce fluorine at the 3-position .

- Optimization : Monitor reaction progress via LC-MS. Adjust solvent polarity (e.g., DMF vs. DMSO) to enhance yields.

Q. Table 1: Example Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, THF, 80°C, 12h | 65–75 | |

| Fluorination | Selectfluor®, CH₃CN, rt, 6h | 50–60 |

Q. How should researchers characterize the structural and electronic properties of this compound?

Use a combination of spectroscopic and computational methods:

- NMR : ¹⁹F NMR (δ ≈ -120 ppm for C-F) and ¹H NMR (pyrrolidine protons at δ 1.8–3.2 ppm) confirm substitution patterns .

- X-ray crystallography : Resolve stereochemistry and intermolecular interactions (e.g., hydrogen bonding with fluorine) .

- DFT calculations : Predict electronic effects of fluorine on pyridine’s aromaticity and nucleophilicity (B3LYP/6-311+G(d,p) basis set) .

Q. What biological targets are associated with this compound in medicinal chemistry?

The compound’s fluoropyridine-pyrrolidine scaffold is explored for:

- Kinase inhibition : Modulate ATP-binding pockets in kinases (e.g., JAK2 or EGFR) due to fluorine’s electron-withdrawing effects .

- GPCR targeting : Act as a β-arrestin-biased agonist for neurological receptors (e.g., dopamine D2) via pyrrolidine’s conformational flexibility .

Advanced Research Questions

Q. How can researchers address contradictions in bioactivity data across fluorinated pyridine analogs?

Contradictions often arise from:

- Metabolic stability : Fluorine at the 3-position may reduce CYP450-mediated oxidation compared to 2- or 4-fluoro isomers. Validate via microsomal assays (e.g., human liver microsomes + NADPH) .

- Solubility differences : LogP values vary with fluorine substitution. Use shake-flask method (pH 7.4 PBS) to correlate solubility with activity .

Q. Table 2: Comparative Bioactivity of Fluorinated Analogs

| Position | IC₅₀ (nM, Kinase X) | Solubility (µg/mL) | Metabolic Stability (% remaining) |

|---|---|---|---|

| 3-Fluoro | 12 ± 2 | 45 | 85 |

| 2-Fluoro | 8 ± 1 | 28 | 60 |

Q. What strategies are effective for enantiomeric resolution of pyrrolidine-containing derivatives?

Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?

- pH stability : Conduct accelerated degradation studies (e.g., 1M HCl/NaOH, 40°C). Fluoropyridines are stable at pH 4–7 but hydrolyze in strong base .

- Thermal stability : TGA/DSC analysis shows decomposition >200°C. Store at -20°C under argon to prevent radical-mediated degradation .

Q. What computational tools can predict the compound’s interactions with biological targets?

Q. How can SAR studies improve the potency of fluoropyridine-pyrrolidine hybrids?

- Substitution patterns : Introduce electron-withdrawing groups (e.g., CF₃) at the 5-position to enhance kinase affinity (ΔIC₅₀ = 10-fold) .

- Ring modifications : Replace pyrrolidine with azetidine to reduce steric hindrance (synthesize via Buchwald-Hartwig amination) .

Methodological Notes

- Reproducibility : Report reaction yields as mean ± SD (n=3) and use internal standards (e.g., anthracene) for HPLC quantification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。